(E)-N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)but-2-enamide

Description

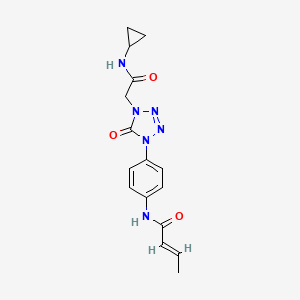

(E)-N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)but-2-enamide is a synthetic organic compound featuring a tetrazole core, a cyclopropane-containing amide substituent, and a conjugated but-2-enamide moiety. The tetrazole ring (a five-membered heterocycle with four nitrogen atoms) is a critical pharmacophore known for its metabolic stability and hydrogen-bonding capabilities .

This compound’s structural complexity necessitates advanced characterization techniques, such as X-ray crystallography (e.g., SHELX and ORTEP for 3D visualization) and computational analysis (e.g., Multiwfn for electron density studies ).

Properties

IUPAC Name |

(E)-N-[4-[4-[2-(cyclopropylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]but-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O3/c1-2-3-14(23)17-12-6-8-13(9-7-12)22-16(25)21(19-20-22)10-15(24)18-11-4-5-11/h2-3,6-9,11H,4-5,10H2,1H3,(H,17,23)(H,18,24)/b3-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTKAMEBXRVWYLD-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)NC1=CC=C(C=C1)N2C(=O)N(N=N2)CC(=O)NC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)NC1=CC=C(C=C1)N2C(=O)N(N=N2)CC(=O)NC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)but-2-enamide is a complex organic molecule that has garnered interest for its potential biological activities, particularly in the context of pharmacological applications. This article delves into its biological activity, focusing on its mechanism of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for its bioactivity. The structure can be broken down into several functional groups that contribute to its pharmacological properties. The presence of the cyclopropylamino group and the butenamide moiety are particularly noteworthy as they may influence the compound's interaction with biological targets.

Research indicates that compounds containing tetrazole rings often exhibit a range of biological activities, including anti-inflammatory and anticancer effects. The proposed mechanisms include:

- Caspase Inhibition : Similar compounds have shown the ability to inhibit caspase enzymes, which play a crucial role in apoptosis and inflammatory responses .

- Cytotoxicity : Studies have demonstrated that derivatives of tetrazole can induce cytotoxic effects in various cancer cell lines by disrupting cellular processes and promoting apoptosis .

Anticancer Activity

A study evaluating the cytotoxic effects of similar tetrazole derivatives reported significant antiproliferative activity against several tumor cell lines, including HCT116 (colon cancer) and MDA-MB231 (breast cancer). The IC50 values for these compounds were notably low, indicating high potency. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5e | HCT116 | 15 |

| 5e | MDA-MB231 | 20 |

These results suggest that this compound may possess similar anticancer properties .

Anti-inflammatory Activity

In vitro studies on U937 cells (a human monocytic cell line) showed that related tetrazole compounds could inhibit the release of pro-inflammatory cytokines such as IL-1β when stimulated with lipopolysaccharides (LPS). This suggests a potential application in treating inflammatory diseases.

Case Studies

- Caspase Inhibition : A series of experiments demonstrated that certain derivatives inhibited caspase activity effectively, with IC50 values indicating strong inhibitory effects at micromolar concentrations. This was observed in both enzyme assays and cellular models .

- Cytotoxicity Assessment : In a detailed cytotoxicity assay involving U937 cells, compounds were tested across a range of concentrations. Results indicated that at higher concentrations (100 µM), cell viability dropped significantly, confirming the cytotoxic potential of these compounds .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (E)-N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)but-2-enamide exhibit significant anticancer properties. In vitro studies have shown that derivatives with similar structural features can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Potential

The anti-inflammatory activity of related compounds has been evaluated using molecular docking studies, suggesting that this compound may act as an effective inhibitor of enzymes like 5-lipoxygenase (5-LOX), which is implicated in inflammatory processes . This property could be beneficial in developing treatments for chronic inflammatory diseases.

Antimicrobial Effects

Preliminary studies on structurally related compounds have indicated potential antimicrobial activity against various pathogens. The presence of both the cyclopropylamine and tetrazole functionalities may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways .

Cardiovascular Diseases

Compounds derived from similar structures have been investigated for their role as P2Y12 antagonists, which are crucial in treating cardiovascular diseases by preventing platelet aggregation . The potential application of this compound in this area remains to be fully explored.

Diabetes Management

In silico studies suggest that derivatives can exhibit anti-diabetic properties by enhancing insulin sensitivity or modulating glucose metabolism . The exploration of this compound in diabetic models could provide insights into its therapeutic efficacy.

Case Studies and Research Findings

Chemical Reactions Analysis

Tetrazole Ring Reactivity

The 1H-tetrazole moiety (positions 1–5) exhibits characteristic reactivity patterns:

Electrophilic Substitution

-

The tetrazole's N2 position is susceptible to alkylation/arylations under metal-free conditions using tert-butyl hydroperoxide or diacyl peroxides (Search Result ).

-

Example reaction:

This mechanism involves radical intermediates, enabling regioselective functionalization.

Cycloaddition Reactions

-

The tetrazole’s electron-deficient nitrogen atoms participate in [3+2] cycloadditions with nitriles or thiocyanates in the presence of ZnCl₂/NaN₃ (Search Result ):

Microwave-assisted synthesis (100–150°C, 3–10 min) enhances reaction efficiency .

Acid-Catalyzed Decomposition

-

Under strong acidic conditions (HCl, H₂SO₄), the tetrazole ring may decompose to form amines and nitrogen gas .

Enamide Group Reactivity

The (E)-but-2-enamide group (CH₂=CH–CO–NH–) undergoes:

Hydrolysis

-

Acidic/basic hydrolysis cleaves the enamide to yield trans-2-butenoic acid and aniline derivatives (Search Result ):

Reaction rates depend on steric hindrance from the para-substituted phenyl group.

Conjugate Addition

-

Nucleophiles (e.g., thiols, amines) add to the α,β-unsaturated carbonyl system:

Cyclopropane-Amide Reactivity

The 2-(cyclopropylamino)-2-oxoethyl side chain undergoes:

Ring-Opening Reactions

-

Acidic conditions protonate the cyclopropane, leading to strain-driven ring opening:

-

Transition metal catalysts (e.g., Pd) enable cross-coupling via C–C bond cleavage .

Amide Hydrolysis

-

The cyclopropylamide hydrolyzes under strong acids/bases to form cyclopropanecarboxylic acid:

Tetrazole Oxidation

-

The 5-oxo group may undergo further oxidation under strong oxidants (e.g., KMnO₄) to form carboxylic acids or ketones .

Enamide Epoxidation

-

Peracids (e.g., mCPBA) epoxidize the double bond:

Stability Considerations

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Methodological Approaches for Comparison

- Similarity Metrics : Molecular fingerprints (e.g., MACCS, Morgan) and Tanimoto/Dice coefficients () quantify structural overlap. The target compound’s tetrazole and enamide groups may yield high similarity to kinase inhibitors like gefitinib, but low similarity to surfactants like BAC-C12 .

- Hydrogen Bonding Patterns : Graph set analysis () reveals that the target compound’s tetrazole NH and amide groups could form cyclic hydrogen-bonded networks, similar to the triazole-thione hexamer in . Such patterns influence solubility and crystal packing .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing side reactions?

- Methodology : Employ multi-step synthesis with controlled reaction conditions. For example:

- Use phosphorus pentasulfide for heterocycle formation (e.g., tetrazole or thiazole rings) and monitor intermediates via thin-layer chromatography (TLC) .

- Optimize reaction temperature (e.g., 60–80°C for cyclization) and solvent polarity (e.g., DMF for polar intermediates) to suppress byproducts .

- Introduce protecting groups (e.g., acetyl for amine moieties) during steps involving reactive functional groups .

Q. What spectroscopic techniques are critical for confirming structural integrity post-synthesis?

- Methodology : Combine 1H/13C NMR to resolve tautomeric equilibria (e.g., amine/imine ratios) , FT-IR for carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) validation , and LCMS to confirm molecular weight (±5 ppm accuracy) . For crystallinity, use powder XRD to assess phase purity .

Q. Which crystallographic software tools are recommended for determining 3D structure and hydrogen-bonding networks?

- Methodology : Use SHELX (e.g., SHELXL for refinement, SHELXS for structure solution) to resolve hydrogen-bonding patterns and torsional angles . Pair with ORTEP-3 for graphical representation of thermal ellipsoids and molecular packing . Validate H-bond networks using graph set analysis (e.g., Etter’s rules for donor-acceptor patterns) .

Advanced Research Questions

Q. How should researchers resolve contradictions between computational predictions and experimental data regarding tautomeric forms?

- Methodology :

- Perform variable-temperature NMR to detect dynamic equilibria (e.g., amine ↔ imine tautomerism) .

- Compare X-ray crystallography results (definitive bond lengths/angles) with DFT calculations (B3LYP/6-31G* level) to identify discrepancies .

- Use solvent-dependent UV-Vis spectroscopy to probe electronic transitions influenced by tautomeric states .

Q. What computational strategies can model the compound’s interaction with biological targets, considering conformational flexibility?

- Methodology :

- Apply molecular dynamics (MD) simulations (AMBER or CHARMM force fields) to sample low-energy conformers .

- Use QM/MM hybrid methods to model active-site interactions (e.g., binding to kinase domains) while accounting for solvent effects .

- Validate docking poses with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to correlate computed binding affinities with experimental data .

Q. How can hydrogen-bonding patterns in crystal structures inform the compound’s physicochemical properties?

- Methodology :

- Analyze crystal packing via Mercury (CCDC) to identify recurring motifs (e.g., R₂²(8) dimers) .

- Correlate H-bond strength (e.g., D–H···A distances < 2.5 Å) with solubility and melting point using Hansen solubility parameters .

- Modify substituents (e.g., cyclopropyl or tetrazole groups) to disrupt/preserve H-bond networks and assess stability via accelerated degradation studies .

Q. What experimental design principles apply to exploring structure-activity relationships (SAR) for this compound?

- Methodology :

- Use DoE (Design of Experiments) to vary substituents (e.g., cyclopropyl vs. aryl groups) and measure biological activity (e.g., IC₅₀ in enzyme assays) .

- Synthesize analogs with isosteric replacements (e.g., tetrazole → carboxylate) and compare pharmacokinetic profiles via HPLC-MS/MS .

- Apply Free-Wilson analysis to quantify contributions of individual substituents to activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.